molecular formula C8H12O2 B1623963 3-Methylene-2,6-heptanedione CAS No. 22289-05-0

3-Methylene-2,6-heptanedione

Cat. No.: B1623963
CAS No.: 22289-05-0
M. Wt: 140.18 g/mol
InChI Key: FFPAMXZGKPTNDP-UHFFFAOYSA-N
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Description

3-Methylene-2,6-heptanedione is an organic compound with the molecular formula C8H12O2. It is a diketone with a methylene group at the third position. This compound is known for its unique structure, which allows it to participate in various chemical reactions, particularly intramolecular aldol reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylene-2,6-heptanedione can be synthesized through several methods:

Industrial Production Methods:

    Hydration of 1,6-heptadiynes: This method involves the hydration of 1,6-heptadiynes using various catalysts such as gold-carbene complexes, cationic iridium complexes, and indium complexes.

Types of Reactions:

    Intramolecular Aldol Reactions: this compound undergoes intramolecular aldol reactions to form cyclic products.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for 3-methylene-2,6-heptanedione involves the formation of a ring through an intramolecular aldol reaction. This reaction occurs between the enolate donor and the electrophilic acceptor of an aldol reaction, which are contained in the same molecule . The reaction proceeds through the formation of an enolate ion, which then attacks the carbonyl group to form a cyclic intermediate. This intermediate undergoes dehydration to form the final product, 3-methyl-2-cyclohexenone .

Properties

IUPAC Name

3-methylideneheptane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(8(3)10)4-5-7(2)9/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPAMXZGKPTNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426735
Record name 3-Methylene-2,6-heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22289-05-0
Record name 3-Methylene-2,6-heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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